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molecular formula C19H18ClN3 B3046379 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)- CAS No. 1237-53-2

1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-

Cat. No. B3046379
M. Wt: 323.8 g/mol
InChI Key: LVWOBZPDFCTAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710177B2

Procedure details

To a stirring mixture of 1 eq of cyanuric chloride, 3 eq of AlCl3 in chlorobenzene, was added 0.24 eq of concentrated H2SO4 at ice-bath temperature. After 5 min of stirring 2 eq of m-xylene was added. After another 5 min, the cooling bath was removed and the reaction mixture was stirred at room temperature. HPLC analysis after 2 h at room temperature showed 100% of the cyanuric chloride had reacted to give 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine, which were present in a ratio of 86:14.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[Al+3].[Cl-].[Cl-].[Cl-].OS(O)(=O)=O.[C:19]1([CH3:26])[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[CH:20]=1>ClC1C=CC=CC=1>[Cl:3][C:2]1[N:4]=[C:5]([C:24]2[CH:23]=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=2[CH3:26])[N:7]=[C:8]([C:24]2[CH:23]=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=2[CH3:26])[N:1]=1.[CH3:26][C:19]1[CH:20]=[C:21]([CH3:25])[CH:22]=[CH:23][C:24]=1[C:2]1[N:4]=[C:5]([C:24]2[CH:23]=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=2[CH3:26])[N:7]=[C:8]([C:24]2[CH:23]=[CH:22][C:21]([CH3:25])=[CH:20][C:19]=2[CH3:26])[N:1]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
HPLC analysis after 2 h at room temperature showed
Duration
2 h
CUSTOM
Type
CUSTOM
Details
100% of the cyanuric chloride had reacted

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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